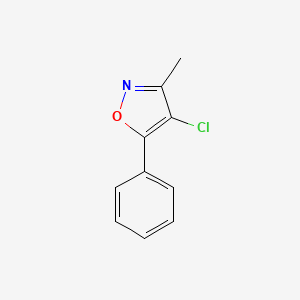
Phosphine, diethyl(trimethylsilyl)-
概要
説明
Phosphine, diethyl(trimethylsilyl)-, also known as Diethyl trimethylsilyl phosphite, is a chemical compound with the linear formula (CH3)3SiOP(OC2H5)2 . It has been used in the preparation of diethyl 1-aryl-1-cyanomethanephosphonates, unsymmetrical ketones, and ketones from aldehydes via α-trimethylsiloxy-phosphonates .
Synthesis Analysis
Diethyl phosphonate rapidly reacted with hexamethyldisilazane at 20°C in the presence of 52 mol % of zinc (II) chloride to give 76% of diethyl trimethylsilyl phosphite . Another synthesis method involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .Molecular Structure Analysis
The molecular structure of Phosphine, diethyl(trimethylsilyl)- is represented by the linear formula (CH3)3SiOP(OC2H5)2 .Chemical Reactions Analysis
Tertiary phosphines, including Phosphine, diethyl(trimethylsilyl)-, have been noted for their reactivity, particularly those involving nucleophilic attack at a carbon atom of an electrophilic substrate . They have been used in a wide range of applications, including transition metal catalysis and organocatalysis .Physical and Chemical Properties Analysis
Phosphine, diethyl(trimethylsilyl)- has a refractive index n20/D of 1.413 and a density of 0.921 g/mL at 25 °C . It also has a boiling point of 58-59 °C/10 mmHg .科学的研究の応用
Synthesis of Phosphorus-Containing Compounds Diethyl(trimethylsilyl)phosphine is a valuable reagent in synthesizing compounds with single or multiple element phosphorus bonds. Its reactivity with various element halides, carboxylic acid chlorides, esters, and other organic electrophiles through substitution of lithium or cleavage of Si-P bonds makes it a versatile compound in chemical syntheses (Becker, Schmidt, Uhl, Uhl, Regitz, Rösch, & Vogelbacher, 2007).
Alkylidynephosphines Synthesis and Reactivity Alkylidynephosphines, often synthesized from diethyl(trimethylsilyl)phosphine, exhibit notable stability under an inert atmosphere. This property is essential in the formation of acylbis(trimethylsilyl) phosphines and subsequent rearrangement to trimethylsilyl [1-(trimethylsiloxy) alkylidene] isomers, which are crucial in various chemical reactions (Becker, Becker, Knebl, Schmidt, Hildenbrand, & Westerhausen, 1987).
Phosphoranylphosphines Production The interaction of diethyl(trimethylsilyl)phosphine with bis(catecho1)chlorophosphome leads to phosphoranylphosphines, showcasing its use in synthesizing one- and two-coordinated phosphorus compounds. Its extreme reactivity and the lability of P-Si bonds enhance its utility in this process (Popova, Mironov, Volodina, Azancheev, Ishmaeva, & Patsanovsky, 1999).
Atropisomeric Amides Production In a (-)-sparteine-directed enantioselective quench of a laterally lithiated tertiary aromatic amide, an enantiomerically pure (1-trimethylsilyl)ethyl group is constructed using diethyl(trimethylsilyl)phosphine. This process is significant for producing enantiomerically and diastereoisomerically pure amide atropisomers, useful in organic chemistry and pharmaceuticals (Clayden, Johnson, Pink, & Helliwell, 2000).
1-Heteroalkylation Synthesis Diethyl(trimethylsilyl)phosphine's 1-heteroalkylation with various methylamines and chloromethyl alkyl ethers leads to the synthesis of diverse phosphines. This demonstrates its role in creating a variety of phosphorus-containing compounds, which are pivotal in numerous chemical reactions (Prishchenko, Livantsov, Novikova, Livantsova, & Petrosyan, 2010).
Cyclic Carboxylic Monophosphides Creation The reaction of diethyl(trimethylsilyl)phosphine with di-acid chlorides or acid anhydrides results in cyclic carboxylic monophosphides. This is significant for producing phosphorus-containing heterocycles, a crucial aspect in materials science and catalysis (Barron, Hall, & Cowley, 1987).
作用機序
Safety and Hazards
Phosphine, diethyl(trimethylsilyl)- is classified as a flammable liquid and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
The use of a wide range of tervalent phosphorus ligands, including Phosphine, diethyl(trimethylsilyl)-, in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The future direction of research in this field may involve the development of new synthetic approaches and the exploration of new applications .
特性
IUPAC Name |
diethyl(trimethylsilyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19PSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDNMIRWQNNCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456852 | |
| Record name | Phosphine, diethyl(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-75-3 | |
| Record name | Phosphine, diethyl(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B3045344.png)
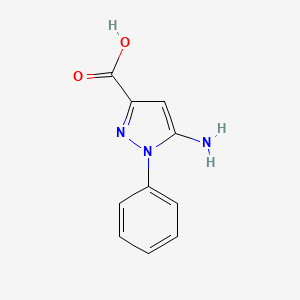
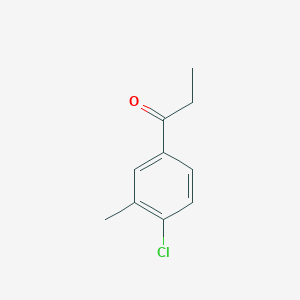


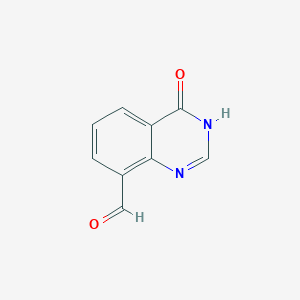
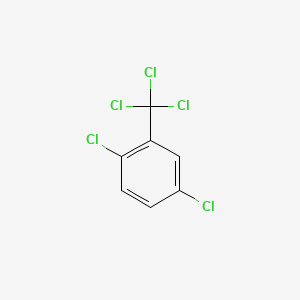
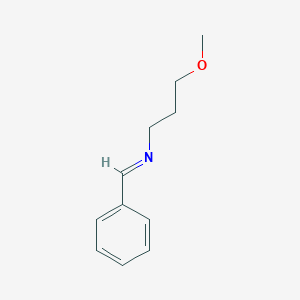


![Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester](/img/structure/B3045359.png)
